Dihydrexidine

Functional Selectivity D1 Receptor Pharmacology Adenylate Cyclase

As the first full-efficacy D1/D5 agonist with high oral bioavailability and CNS penetration, Dihydrexidine (DHX, DAR-0100) is the non-negotiable benchmark for D1 receptor research. Unlike partial agonists (e.g., SKF-38393) that elicit only ~50% maximal cAMP response, DHX delivers full signaling activation, doubling cAMP synthesis. This functional superiority translates in vivo to a profound ~75% reduction in parkinsonian motor deficits in MPTP primate models and robust discriminative stimulus cues in rodent behavioral pharmacology. For studies requiring maximal D1 receptor activation, functional selectivity assays, or central D1 validation, substituting with anything less than DHX will yield uninterpretable results. Choose the definitive full D1 agonist to benchmark your discovery.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 123039-93-0
Cat. No. B1670578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrexidine
CAS123039-93-0
Synonyms10,11-dihydroxyhexahydrobenzo(a)phenanthridine
DAR 0100A
DAR-0100A
DAR0100A
dihydrexidine
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O
InChIInChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1
InChIKeyBGOQGUHWXBGXJW-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrexidine (CAS 123039-93-0) Baseline Overview: A Conformationally Rigid Full Dopamine D1/D5 Receptor Agonist


Dihydrexidine (DHX), also known by its developmental code DAR-0100, is a synthetic, high-potency, full-efficacy dopamine D1-like receptor agonist [1]. Chemically, it is a hexahydrobenzo[a]phenanthridine, a class distinguished by its rigid molecular framework [2]. Pharmacologically, it exhibits high affinity for D1 and D5 receptors with an IC50 of approximately 10 nM in rat striatal membranes [1]. Unlike many earlier agents, DHX was the first compound in this class to demonstrate high oral bioavailability and robust central nervous system penetration, leading to its clinical evaluation for Parkinson's disease and cognitive deficits in schizophrenia [3].

Why Dihydrexidine Cannot Be Interchanged with Partial D1 Agonists or Peripherally Restricted Analogs


Direct substitution of dihydrexidine (DHX) with other D1 agonists, particularly partial agonists like SKF-38393 or peripherally restricted agents like fenoldopam, is scientifically invalid and will compromise experimental outcomes. The core reason is functional efficacy: DHX is a full agonist, capable of doubling cAMP synthesis in striatal homogenates, whereas SKF-38393 elicits only a ~50% maximal response [1]. This translates directly to in vivo pharmacodynamics; in MPTP-treated non-human primates, the full efficacy of DHX correlates with a profound ~75% reduction in parkinsonian signs [2]. Conversely, fenoldopam fails to produce any central discriminative stimulus effects, even at high doses (10-30 mg/kg), underscoring its inability to engage central D1 receptors [3]. Therefore, in any research context where maximal receptor activation or central efficacy is required, substituting DHX with a partial agonist or a peripherally biased analog will yield a fundamentally different, and likely uninterpretable, biological result.

Quantitative Differentiation of Dihydrexidine: Head-to-Head Evidence vs. Closest Comparators


Full vs. Partial Agonist Efficacy: cAMP Synthesis in Rat Striatum

In a direct functional assay using homogenates of rat striatum, the full agonist dihydrexidine (DHX) was compared to the prototypical partial agonist SKF-38393. DHX demonstrated full efficacy, effectively doubling the rate of cyclic AMP synthesis, matching the maximal response of the endogenous ligand dopamine [1]. In stark contrast, SKF-38393 was only capable of producing a maximal increase of approximately 50% above baseline [1]. This quantitative difference in intrinsic activity is a primary driver for selecting DHX over SKF-38393 in studies requiring maximal D1 receptor activation.

Functional Selectivity D1 Receptor Pharmacology Adenylate Cyclase

D1 Receptor Binding Affinity vs. Prototypical Partial Agonist SKF-38393

In a direct competitive binding assay against the D1-selective radioligand [3H]SCH23390 in rat striatal membranes, dihydrexidine (DHX) demonstrated higher affinity for the D1 receptor than the comparator, SKF-38393 [1]. DHX exhibited an IC50 of approximately 10 nM, which was three times more potent than SKF-38393's IC50 of about 30 nM [1]. This binding affinity differential is consistently observed across species, including in rhesus monkey putamen, where DHX (IC50 ≈ 20 nM) remains approximately 4-fold more potent than SKF-38393 [2].

Radioligand Binding Receptor Affinity Striatal Membranes

Central Nervous System Activity vs. Peripherally Restricted Agonist Fenoldopam

The critical difference in central bioavailability between dihydrexidine (DHX) and fenoldopam was quantified in a drug discrimination assay in rats. Rats were successfully trained to discriminate the interoceptive cue of DHX (3 mg/kg, i.p.) from vehicle [1]. In substitution tests, the peripherally restricted D1 agonist fenoldopam failed to substitute for the DHX cue at doses of 10 and 30 mg/kg, indicating a lack of central D1 agonist activity [1]. This is in direct contrast to other centrally active full agonists (e.g., dinapsoline, SKF 81297) which dose-dependently produced full substitution [1].

Drug Discrimination CNS Bioavailability In Vivo Pharmacology

In Vivo Antiparkinsonian Efficacy in MPTP-Lesioned Non-Human Primates

In a study of MPTP-treated primates with severe parkinsonism unresponsive to levodopa, administration of the full D1 agonist dihydrexidine (DHX) resulted in a dramatic improvement in motor function, decreasing parkinsonian signs by approximately 75% [1]. Critically, this effect was not attenuated by pretreatment with the D2 antagonist remoxipride, confirming that the observed therapeutic benefit is specifically mediated through D1 receptor activation [1]. This magnitude of D1-mediated recovery is a key differentiating feature, as earlier partial agonists like SKF-38393 showed little to no therapeutic benefit in similar models [2].

MPTP Model Parkinson's Disease Motor Function

Evidence-Backed Research Applications for Dihydrexidine (CAS 123039-93-0)


Investigating Maximal D1 Receptor Signaling and Functional Selectivity

Given its proven full agonist efficacy in stimulating cAMP synthesis [1] and its unique ability among D1 agonists to induce differential receptor internalization [2], dihydrexidine is an optimal tool for probing the full signaling repertoire of the D1 receptor. It is the benchmark for studies requiring a maximal D1 response, such as in experiments exploring functional selectivity, desensitization pathways, or biased agonism. Its activity can be directly compared to partial agonists like SKF-38393 to delineate which cellular outcomes require full receptor activation [1].

Preclinical In Vivo Modeling of D1-Mediated Motor Function and Parkinson's Disease

For studies using rodent or primate models of Parkinson's disease, dihydrexidine is a critical pharmacological tool. It is one of the few D1 agonists to demonstrate a robust, D2-independent antiparkinsonian effect in the MPTP primate model, reducing motor deficits by ~75% [3]. This makes it an essential positive control for validating new D1-targeted therapies and for investigating the specific contribution of D1 receptors to motor recovery and dyskinesia.

Central D1 Receptor Behavioral Pharmacology and Drug Discrimination Studies

Dihydrexidine's ability to establish a robust and specific discriminative stimulus cue in rats [4] positions it as a unique tool for central D1 receptor behavioral pharmacology. It can be used to cross-validate the in vivo central bioavailability and D1-specific interoceptive effects of novel compounds. The failure of fenoldopam to substitute for DHX [4] provides a clear functional benchmark for differentiating centrally active D1 agonists from those with poor brain penetration.

Calibrating In Vitro D1 Functional Assays

With its well-characterized and consistent affinity (IC50 ≈ 10 nM) [1] and full functional activity across species [5], dihydrexidine serves as a reliable standard for calibrating D1 receptor assays. It can be used as a reference compound to validate new cell lines, membrane preparations, or functional readouts (e.g., cAMP, β-arrestin recruitment) before screening novel ligands or performing SAR studies. Its performance data provides a known benchmark for assay sensitivity and maximum signal.

Quote Request

Request a Quote for Dihydrexidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.